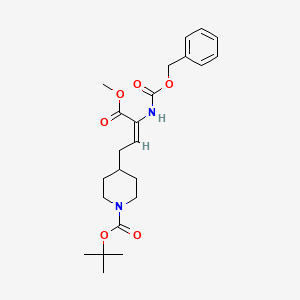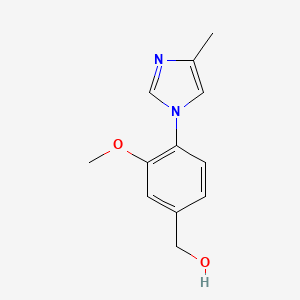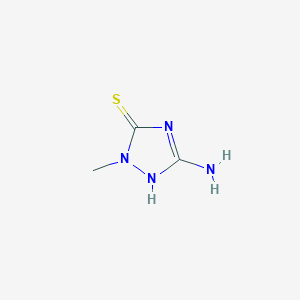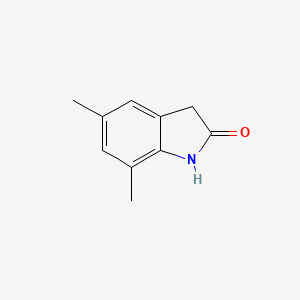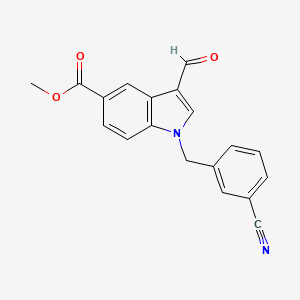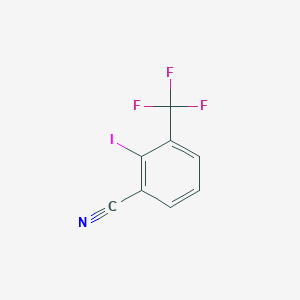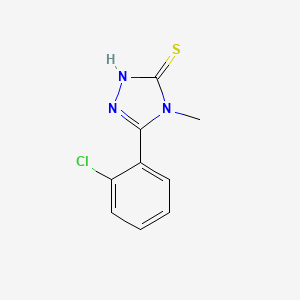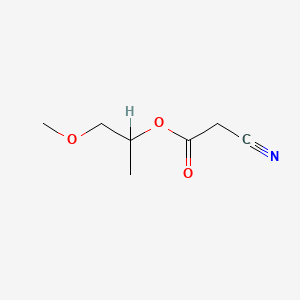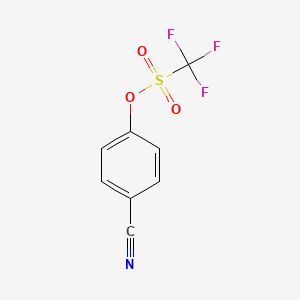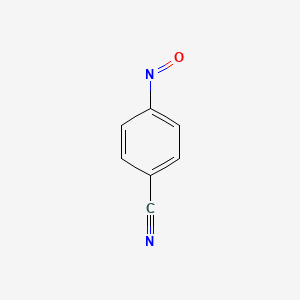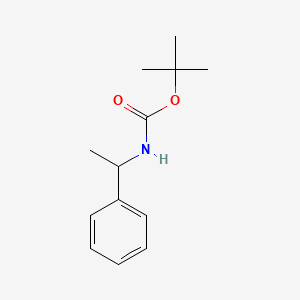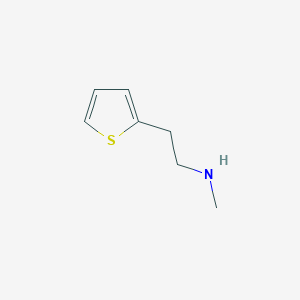
N-メチル-2-(チオフェン-2-イル)エタンアミン
概要
説明
“N-Methyl-2-(thiophen-2-YL)ethanamine” is an aromatic amine . It is also known as 2-Thiopheneethylamine . The empirical formula is C6H9NS .
Synthesis Analysis
2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . It may be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones . It may also be used to functionalize multiwall carbon nanotubes (MWCNT) .
Molecular Structure Analysis
The molecular weight of “N-Methyl-2-(thiophen-2-YL)ethanamine” is 127.21 . The SMILES string representation is NCCc1cccs1 .
Chemical Reactions Analysis
“N-Methyl-2-(thiophen-2-YL)ethanamine” undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .
Physical and Chemical Properties Analysis
“N-Methyl-2-(thiophen-2-YL)ethanamine” is a liquid at room temperature . It has a refractive index of 1.551 (lit.) . The boiling point is 200-201 °C/750 mmHg (lit.) , and the density is 1.087 g/mL at 25 °C (lit.) .
科学的研究の応用
多層カーボンナノチューブ (MWCNT) の機能化
“N-メチル-2-(チオフェン-2-イル)エタンアミン”は、2-チオフェンエチルアミンとしても知られており、多層カーボンナノチューブ (MWCNT) を機能化するのに適しています . このプロセスは、MWCNT の特性を強化し、センサー、薬物送達、ナノコンポジットなど、さまざまな用途でより有用なものにします。
ゲルダナマイシン誘導体の合成
この化合物は、ゲルダナマイシン誘導体の合成に使用されます。ゲルダナマイシン誘導体は、Hsp90 を標的とする C 型肝炎ウイルス (HCV) 複製阻害剤として知られています . これにより、抗ウイルス薬開発の分野で貴重な存在となっています。
ピリミジン誘導体の合成
2-チオフェンエチルアミンは、さまざまなイソチオシアネートケトンと反応させることで、ピリミジン誘導体の合成における反応物として使用できます . ピリミジン誘導体は、抗ウイルス薬、抗がん剤、抗炎症薬など、医薬品化学において幅広い用途があります。
アシルグアニジン誘導体の合成
この化合物は、アロイル S-メチルイソチオ尿素と反応させることで、アシルグアニジン誘導体の合成にも使用できます . アシルグアニジンは、その生物活性で知られており、糖尿病やその他の病気の治療薬の開発に使用されています。
マイクロ波誘起によるイミノ二酢酸との縮合
2-チオフェンエチルアミンは、イミノ二酢酸とマイクロ波誘起縮合反応を起こし、対応するピペラジン-2,6-ジオン誘導体を形成します . これらの誘導体は、医薬品化学において潜在的な用途があります。
シッフ塩基化合物
この化合物は、シッフ塩基化合物の合成に使用できます . シッフ塩基は、配位化学における配位子としての用途、抗菌活性、抗腫瘍活性など、幅広い用途を持つ汎用性の高い化合物です。
Safety and Hazards
将来の方向性
The potential future directions for “N-Methyl-2-(thiophen-2-YL)ethanamine” could involve its use as a probable substitute to the pyridine ligand on the performance of poly (3-hexylthiophene)/CdSe hybrid solar cells . It may also find use in the functionalization of multiwall carbon nanotubes (MWCNT) .
作用機序
Target of Action
N-Methyl-2-(thiophen-2-YL)ethanamine is an aromatic amine
Mode of Action
It’s known that it can undergo microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives . This suggests that the compound may interact with its targets through a condensation reaction, leading to changes in the target’s structure and function.
Biochemical Pathways
The compound’s ability to form piperazine-2,6-dione derivatives suggests that it may influence pathways involving these derivatives .
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 200-201 °c/750 mmhg and density of 1.087 g/mL at 25 °C , may influence its bioavailability.
Result of Action
The compound’s ability to form piperazine-2,6-dione derivatives suggests that it may induce structural changes in its targets, potentially altering their function .
Action Environment
The compound’s sensitivity to air suggests that exposure to oxygen may affect its stability and efficacy.
生化学分析
Biochemical Properties
N-Methyl-2-(thiophen-2-yl)ethanamine plays a significant role in biochemical reactions, particularly in the formation of piperazine-2,6-dione derivatives through microwave-induced condensation with iminodiacetic acid . This compound interacts with various enzymes and proteins, including those involved in the functionalization of multiwall carbon nanotubes (MWCNT) and the synthesis of pyrimidine derivatives . The nature of these interactions often involves the formation of covalent bonds or coordination complexes, which can influence the activity and stability of the biomolecules involved.
Cellular Effects
N-Methyl-2-(thiophen-2-yl)ethanamine has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a ligand in hybrid solar cells suggests that it can modulate the electronic properties of cells, potentially affecting cellular energy metabolism . Additionally, its interactions with proteins and enzymes can lead to changes in gene expression, further influencing cellular functions.
Molecular Mechanism
The molecular mechanism of N-Methyl-2-(thiophen-2-yl)ethanamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form coordination complexes with metal ions, which can inhibit or activate enzymes involved in various biochemical pathways . Additionally, its ability to form covalent bonds with proteins can lead to changes in their structure and function, ultimately affecting gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl-2-(thiophen-2-yl)ethanamine can change over time. This compound is known to be sensitive to air and light, which can lead to its degradation and reduced stability . Long-term studies have shown that prolonged exposure to environmental factors can result in the formation of degradation products, which may have different biochemical properties and effects on cellular function . In vitro and in vivo studies have also indicated that the compound’s stability and activity can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of N-Methyl-2-(thiophen-2-yl)ethanamine in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular metabolism and improved enzyme activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal biochemical pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
N-Methyl-2-(thiophen-2-yl)ethanamine is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes hydroxylation, demethylation, and deamination, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s activity and interactions with other biomolecules, influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, N-Methyl-2-(thiophen-2-yl)ethanamine is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity and effects on cellular function. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of N-Methyl-2-(thiophen-2-yl)ethanamine is determined by its targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, the compound may be localized to the mitochondria, where it can influence cellular energy metabolism and other mitochondrial functions .
特性
IUPAC Name |
N-methyl-2-thiophen-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-8-5-4-7-3-2-6-9-7/h2-3,6,8H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSCPAWBLQEUAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331177 | |
| Record name | N-Methyl-2-(thiophen-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106891-32-1 | |
| Record name | N-Methyl-2-(thiophen-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106891-32-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

